Cas no 796968-89-3 (4-bromo-2-fluoro-6-iodobenzonitrile)
4-bromo-2-fluoro-6-iodobenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-2-fluoro-6-iodobenzonitrile
- AS-813/43501883
- SCHEMBL423554
- PS-10150
- G68810
- 796968-89-3
- MFCD28127023
- AKOS030626606
- 4-bromo-2-fluoro-6-iodobenzonitrile
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- MDL: MFCD28127023
- Inchi: 1S/C7H2BrFIN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H
- InChI Key: AVOJNETXISRKKX-UHFFFAOYSA-N
- SMILES: IC1C=C(C=C(C=1C#N)F)Br
Computed Properties
- Exact Mass: 324.83994g/mol
- Monoisotopic Mass: 324.83994g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 23.8Ų
4-bromo-2-fluoro-6-iodobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC52085-250mg |
4-Bromo-2-fluoro-6-iodobenzonitrile |
796968-89-3 | 250mg |
£140.00 | 2024-05-25 | ||
| Apollo Scientific | PC52085-1g |
4-Bromo-2-fluoro-6-iodobenzonitrile |
796968-89-3 | 1g |
£300.00 | 2024-05-25 | ||
| abcr | AB531789-250 mg |
4-Bromo-2-fluoro-6-iodobenzonitrile; . |
796968-89-3 | 250MG |
€289.20 | 2023-02-01 | ||
| abcr | AB531789-1 g |
4-Bromo-2-fluoro-6-iodobenzonitrile; . |
796968-89-3 | 1g |
€574.00 | 2023-02-01 | ||
| Ambeed | A234886-1g |
4-Bromo-2-fluoro-6-iodobenzonitrile |
796968-89-3 | 97% | 1g |
$1637.0 | 2024-07-24 | |
| abcr | AB531789-250mg |
4-Bromo-2-fluoro-6-iodobenzonitrile; . |
796968-89-3 | 250mg |
€288.70 | 2025-04-16 | ||
| abcr | AB531789-1g |
4-Bromo-2-fluoro-6-iodobenzonitrile; . |
796968-89-3 | 1g |
€572.80 | 2025-04-16 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537135-1g |
4-Bromo-2-fluoro-6-iodobenzonitrile |
796968-89-3 | 98% | 1g |
¥2780.00 | 2024-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X196769A-1g |
4-bromo-2-fluoro-6-iodobenzonitrile |
796968-89-3 | 0.97 | 1g |
¥16912.8 | 2024-07-24 | |
| Ambeed | A234886-250mg |
4-Bromo-2-fluoro-6-iodobenzonitrile |
796968-89-3 | 95% | 250mg |
$350.0 | 2025-04-16 |
4-bromo-2-fluoro-6-iodobenzonitrile Suppliers
4-bromo-2-fluoro-6-iodobenzonitrile Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 4-bromo-2-fluoro-6-iodobenzonitrile
Recent Advances in the Application of 4-Bromo-2-fluoro-6-iodobenzonitrile (CAS: 796968-89-3) in Chemical Biology and Pharmaceutical Research
The compound 4-bromo-2-fluoro-6-iodobenzonitrile (CAS: 796968-89-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in medicinal chemistry and drug discovery. This halogen-rich aromatic nitrile serves as a critical building block for the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and radiopharmaceuticals. Recent studies have highlighted its utility in facilitating efficient cross-coupling reactions, enabling the construction of complex molecular architectures with high precision.
One of the most notable applications of 4-bromo-2-fluoro-6-iodobenzonitrile is its role in the synthesis of targeted therapeutics for oncology. Researchers have leveraged its unique halogen substitution pattern to develop potent and selective kinase inhibitors, which are currently being evaluated in preclinical models for their efficacy against resistant cancer phenotypes. The compound's ability to undergo sequential palladium-catalyzed coupling reactions has been instrumental in generating diverse libraries of small molecules for high-throughput screening campaigns.
In the realm of radiopharmaceutical development, 4-bromo-2-fluoro-6-iodobenzonitrile has emerged as a valuable precursor for the synthesis of positron emission tomography (PET) tracers. The presence of multiple halogens allows for straightforward isotopic exchange with fluorine-18 or iodine-123/124, facilitating the production of radiolabeled compounds for diagnostic imaging. Recent work published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of this building block into novel PET probes targeting neurodegenerative disease biomarkers.
From a synthetic chemistry perspective, recent methodological advances have significantly improved the efficiency of transformations involving 4-bromo-2-fluoro-6-iodobenzonitrile. A 2023 study in Organic Letters reported a copper-mediated amination protocol that enables selective functionalization at the iodine position while preserving the other halogen substituents. This breakthrough has opened new possibilities for the sequential modification of polyhalogenated aromatics in drug discovery programs.
The stability and reactivity profile of 4-bromo-2-fluoro-6-iodobenzonitrile have also been the subject of recent computational investigations. Density functional theory (DFT) studies have provided insights into the electronic effects of the orthogonal halogen substitutions, explaining the observed regioselectivity in various transition metal-catalyzed reactions. These theoretical findings are being actively applied to design more efficient synthetic routes for pharmaceutical intermediates.
Looking forward, the unique properties of 4-bromo-2-fluoro-6-iodobenzonitrile position it as a key player in the development of next-generation therapeutics. Ongoing research is exploring its potential in PROTAC (proteolysis targeting chimera) design and covalent inhibitor development, where its multiple reactive sites offer distinct advantages for molecular engineering. As synthetic methodologies continue to evolve, this versatile building block is expected to play an increasingly important role in addressing current challenges in drug discovery and chemical biology.
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